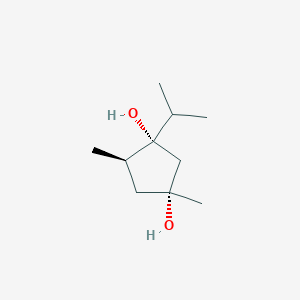
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol, also known as Isoprenaline, is a synthetic catecholamine that acts as a β-adrenergic receptor agonist. It is commonly used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system.
作用机制
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol acts as a β-adrenergic receptor agonist, specifically targeting β1 and β2 receptors. Binding of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol to these receptors results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels and contractile proteins in the heart and smooth muscle cells. The net effect of this signaling cascade is an increase in heart rate, contractility, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol are primarily related to its actions on the cardiovascular system. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol increases heart rate, contractility, and relaxation of smooth muscle cells, resulting in an increase in cardiac output and blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol also causes vasodilation in certain vascular beds, such as the skeletal muscle and liver, which can lead to a redistribution of blood flow.
实验室实验的优点和局限性
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is a useful research tool due to its specificity for β-adrenergic receptors and its well-characterized mechanism of action. It is also readily available and relatively inexpensive. However, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the bloodstream. Additionally, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol can have off-target effects on other receptors, such as α-adrenergic receptors, which can complicate interpretation of results.
未来方向
There are several future directions for research on (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol. One area of interest is the role of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in the pathophysiology of cardiovascular diseases, such as heart failure and hypertension. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol has been shown to be elevated in these conditions, and further research is needed to elucidate the mechanisms underlying this elevation and its potential contribution to disease progression. Another area of interest is the development of more selective β-adrenergic receptor agonists that can target specific subtypes of β-adrenergic receptors, which could have therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol in combination with other drugs, such as β-blockers, could provide insights into the complex interactions between the sympathetic and parasympathetic nervous systems in the regulation of cardiovascular function.
合成方法
The synthesis of (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethyl-1,2-epoxybutane. This intermediate is then reacted with isopropylamine to form the final product, (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol.
科学研究应用
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is widely used as a research tool in the study of the sympathetic nervous system and its effects on the cardiovascular system. It is commonly used in animal studies to investigate the role of β-adrenergic receptors in cardiac function and the regulation of blood pressure. (1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol is also used in human studies to investigate the effects of sympathetic nervous system activation on cardiovascular function and to evaluate the efficacy of β-blockers in the treatment of cardiovascular diseases.
属性
CAS 编号 |
189170-44-3 |
|---|---|
产品名称 |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
(1R,3S,4R)-1,4-dimethyl-3-propan-2-ylcyclopentane-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)6-9(4,11)5-8(10)3/h7-8,11-12H,5-6H2,1-4H3/t8-,9-,10+/m1/s1 |
InChI 键 |
YDZIIXDHWDAYQK-BBBLOLIVSA-N |
手性 SMILES |
C[C@@H]1C[C@@](C[C@@]1(C(C)C)O)(C)O |
SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
规范 SMILES |
CC1CC(CC1(C(C)C)O)(C)O |
同义词 |
1,3-Cyclopentanediol,1,4-dimethyl-3-(1-methylethyl)-,(1alpha,3alpha,4bta)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



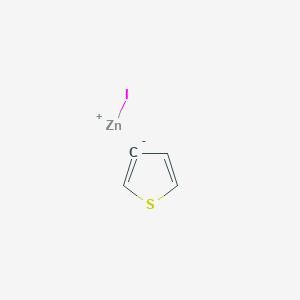
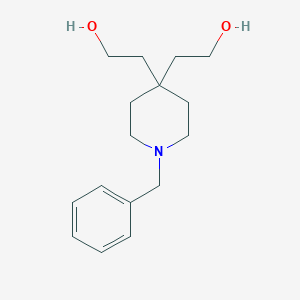

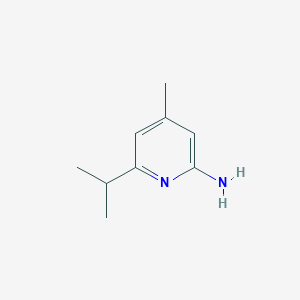

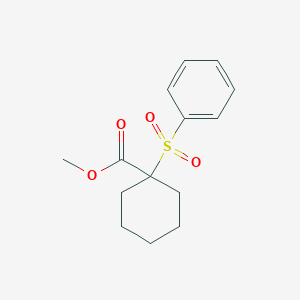
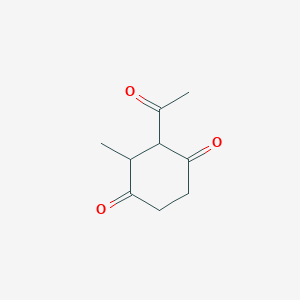

![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
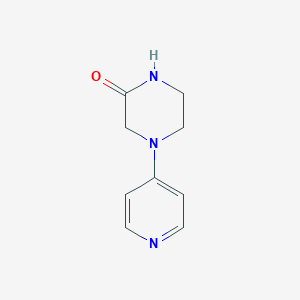



![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)